molecular formula C10H14FNO B15222980 (R)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol

(R)-(4-(1-Aminopropyl)-2-fluorophenyl)methanol

Katalognummer: B15222980
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: DSBYXVFXQWBPCA-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is a chiral compound with significant interest in various scientific fields. This compound features a fluorine atom and an aminopropyl group attached to a phenyl ring, making it a versatile molecule for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with a fluorobenzene derivative.

    Amination: The fluorobenzene derivative undergoes amination to introduce the aminopropyl group.

    Reduction: The intermediate product is then reduced to form the final ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction can produce various alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Allylamine: An organic compound with similar amine functionality.

    Methyl 4-fluorobenzoate: A compound with a fluorine atom attached to a benzene ring.

Uniqueness

®-(4-(1-Aminopropyl)-2-fluorophenyl)methanol is unique due to its specific chiral configuration and the presence of both an aminopropyl group and a fluorine atom. This combination of features makes it distinct from other similar compounds and contributes to its versatility in various applications.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

[4-[(1R)-1-aminopropyl]-2-fluorophenyl]methanol

InChI

InChI=1S/C10H14FNO/c1-2-10(12)7-3-4-8(6-13)9(11)5-7/h3-5,10,13H,2,6,12H2,1H3/t10-/m1/s1

InChI-Schlüssel

DSBYXVFXQWBPCA-SNVBAGLBSA-N

Isomerische SMILES

CC[C@H](C1=CC(=C(C=C1)CO)F)N

Kanonische SMILES

CCC(C1=CC(=C(C=C1)CO)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.